molecular formula C15H17BrN2O B2696652 N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1427911-93-0

N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2696652
CAS RN: 1427911-93-0
M. Wt: 321.218
InChI Key: RFBAHXIYTPMHMI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as BPP-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP-4 belongs to the class of piperidine carboxamides, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins, which may contribute to its anti-inflammatory and analgesic effects. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Biochemical and Physiological Effects
N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in cells and animals. For example, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to reduce the levels of inflammatory cytokines in animal models of inflammation, indicating its potential as an anti-inflammatory agent. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to reduce the levels of oxidative stress markers in animal models of oxidative stress, suggesting its potential as an antioxidant agent. In addition, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the growth of tumors in animal models of cancer, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for research purposes. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one limitation of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One potential direction is the investigation of its potential as an anti-inflammatory and analgesic agent in humans. Another direction is the development of more potent and selective analogs of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide for the treatment of cancer and other diseases. Additionally, the mechanism of action of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide should be further elucidated to better understand its biological effects. Finally, the safety and toxicity of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide should be thoroughly investigated to ensure its suitability for clinical use.
Conclusion
In conclusion, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to yield high purity and high yield of the final product. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for the research on N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 3-bromophenylacetylene with piperidine-4-carboxylic acid in the presence of a catalyst. The resulting product is then subjected to further purification to obtain the final compound. The synthesis of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been reported in several scientific publications, and the procedure has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have investigated the potential of N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide as a therapeutic agent for the treatment of different diseases. For example, N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential for the treatment of pain-related disorders.

properties

IUPAC Name

N-(3-bromophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-2-8-18-9-6-12(7-10-18)15(19)17-14-5-3-4-13(16)11-14/h1,3-5,11-12H,6-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBAHXIYTPMHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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